3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol
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Overview
Description
3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This particular compound features a methoxyphenyl group and a phenyl group attached to the azetidine ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxyphenylacetic acid and phenylacetyl chloride in the presence of a base can lead to the formation of the azetidine ring. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. For instance, it could inhibit monoamine oxidase A (MAO-A), affecting neurotransmitter levels in the brain . The pathways involved may include serotonergic and nitric oxide (NO) pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds share the methoxyphenyl group and have been studied for their acetylcholinesterase inhibitory activity.
Uniqueness
3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol is unique due to its specific azetidine ring structure combined with the methoxyphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
62082-46-6 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylazetidin-3-ol |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)16(18)11-17(12-16)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
InChI Key |
LMINWAQUFGOMIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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